ALK inhibitor 1

Übersicht

Beschreibung

ALK-Inhibitor 1 ist eine Verbindung, die verwendet wird, um die Aktivität der Anaplastischen Lymphomkinase (ALK) zu hemmen. ALK ist eine Rezeptor-Tyrosinkinase, die eine entscheidende Rolle bei der Entwicklung und dem Fortschreiten bestimmter Krebsarten spielt, insbesondere des nicht-kleinzelligen Lungenkrebses.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ALK-Inhibitor 1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Ein gängiger Syntheseweg beinhaltet die Verwendung von 2,4,5-Trichlorpyrimidin und 2-(Dimethylphospho)anilin, die unter Einwirkung eines Säurebinders eine Substitutionsreaktion eingehen, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann durch verschiedene chemische Reaktionen weiterverarbeitet, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ALK-Inhibitor 1 beinhaltet die Hochskalierung der Labor-Synthesemethoden, um die Verbindung in großen Mengen herzustellen. Dies erfordert oft die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

ALK-Inhibitor 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ALK-Inhibitor 1 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und Lösungsmittel, um die Ausbeute und Selektivität der gewünschten Produkte zu optimieren .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von ALK-Inhibitor 1 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

ALK-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Mechanismen der Tyrosinkinasehemmung zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle der Anaplastischen Lymphomkinase in der Zellsignalgebung und beim Fortschreiten von Krebs zu untersuchen.

Medizin: Wird in präklinischen und klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit als Therapeutikum zur Behandlung von Krebsarten mit Anaplastischen Lymphomkinase-Umstellungen zu bewerten.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und bei der Optimierung von Arzneimittelherstellungsprozessen eingesetzt

Wirkmechanismus

ALK-Inhibitor 1 entfaltet seine Wirkung, indem er an die ATP-Bindungstasche des Anaplastischen Lymphomkinase-Proteins bindet, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert wird. Diese Hemmung stört die nachgeschalteten Signalwege, wie die STAT3- und AKT-Pfade, die für die Lebensfähigkeit und Proliferation von Tumorzellen entscheidend sind .

Wirkmechanismus

ALK inhibitor 1 exerts its effects by binding to the ATP-binding pocket of the anaplastic lymphoma kinase protein, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, such as the STAT3 and AKT pathways, which are critical for tumor cell viability and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu ALK-Inhibitor 1 umfassen:

Crizotinib: Ein ALK-Inhibitor der ersten Generation, der auch ROS1 und MET angreift.

Ceritinib: Ein ALK-Inhibitor der zweiten Generation mit verbesserter Hirndurchdringung und Wirksamkeit.

Alectinib: Ein weiterer ALK-Inhibitor der zweiten Generation, der für seine hohe Spezifität und Hirndurchdringung bekannt ist.

Brigatinib: Ein ALK-Inhibitor der zweiten Generation, der auch mutierte Formen des epidermal growth factor receptors (EGFR) hemmt.

Lorlatinib: Ein ALK-Inhibitor der dritten Generation mit überlegener Wirksamkeit gegen Hirnmetastasen .

Einzigartigkeit

ALK-Inhibitor 1 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für das Anaplastische Lymphomkinase-Protein, was ihn zu einem starken Inhibitor mit einem von anderen ähnlichen Verbindungen abweichenden Wirkmechanismus macht. Seine Fähigkeit, Resistenzen zu überwinden und seine Wirksamkeit bei der Behandlung von Metastasen im zentralen Nervensystem unterstreichen seine Einzigartigkeit .

Biologische Aktivität

Anaplastic lymphoma kinase (ALK) inhibitors have emerged as pivotal agents in the treatment of cancers associated with ALK rearrangements, particularly non-small cell lung cancer (NSCLC). Among these inhibitors, ALK Inhibitor 1 (often referred to by its development name, crizotinib) has shown significant biological activity against tumors expressing the EML4-ALK fusion protein. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical settings, and relevant case studies.

ALK inhibitors target the ALK protein, which is often aberrantly activated in various cancers due to genetic rearrangements. The most notable is the EML4-ALK fusion gene, which results in a constitutively active tyrosine kinase that drives oncogenesis. This compound inhibits this kinase activity, leading to reduced cell proliferation and increased apoptosis in ALK-dependent tumors.

Efficacy and Clinical Outcomes

Clinical Trials and Studies:

Crizotinib was the first ALK inhibitor approved for clinical use, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from clinical trials include:

- PROFILE 1001 Study: This phase I trial reported an overall response rate (ORR) of approximately 60% among patients treated with crizotinib, with a median progression-free survival (PFS) of 8 to 10 months .

- PROFILE 1014 Trial: A phase III study comparing crizotinib to standard chemotherapy showed a superior PFS of 10.9 months versus 7 months for chemotherapy (HR 0.45; 95% CI: 0.35–0.60) .

These studies underscore the effectiveness of crizotinib as a first-line treatment option for patients with advanced ALK-positive NSCLC.

Case Studies

Several case studies illustrate the clinical impact of this compound:

-

Case Study of Advanced Lung Cancer:

- A patient with advanced lung squamous cell carcinoma (LSCC) harboring the EML4-ALK rearrangement was treated with crizotinib and subsequently alectinib. The patient showed a clinical complete response after switching to immunotherapy following resistance to second-generation TKIs .

- The median PFS for treated patients was reported at 6.4 months , highlighting the challenges faced in treating LSCC compared to other NSCLC subtypes .

-

Real-World Treatment Patterns:

- A retrospective cohort study assessed treatment patterns among patients receiving ALK TKIs at UCSF from January 2012 to November 2021. Of the 117 patients analyzed, those on crizotinib exhibited various adverse events leading to treatment modifications, including dose adjustments primarily due to liver toxicity and bradycardia .

Comparative Analysis of ALK Inhibitors

The table below summarizes key biological activities and clinical outcomes associated with various ALK inhibitors:

| ALK Inhibitor | Efficacy (ORR) | Median PFS (months) | Adverse Events |

|---|---|---|---|

| Crizotinib | ~60% | 8-10 | Liver toxicity, bradycardia |

| Alectinib | ~80% | 34.8 | Fatigue, liver toxicity |

| Brigatinib | ~74% | 24 | Hypertension, nausea |

Eigenschaften

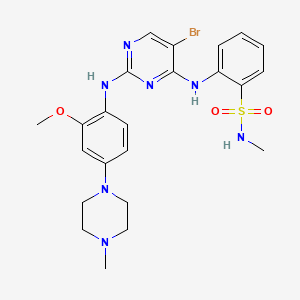

IUPAC Name |

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDLONCFCQDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647725 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761436-81-1 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of this compound analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of this compound lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on this compound resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of this compound?

A: Yes, in addition to the pyrrolopyrimidine scaffold of this compound, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.